molecular formula C14H19FN2O2 B8816457 Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate CAS No. 455267-64-8

Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Cat. No. B8816457
Key on ui cas rn: 455267-64-8
M. Wt: 266.31 g/mol
InChI Key: IJUVVFGCZRZNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259157B2

Procedure details

To a solution of benzyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (1.5 g, 5.1 mmol) in THF (10 mL) at RT with added water (0.92 mL, 0.92 mmol) and triphenylphosphine (4.3 g, 15.4 mmol). The reaction mixture was stirred for 60 h, concentrated, dissolved in HCl (1M) and extracted with Et2O four times. The aqueous layer was basified to pH 11 and extracted with EtOAc twice. The organic layer was dried over Na2SO4, filtered and concentrated. The crude mixture was chromatographed on silica gel (CH2Cl2 to 80:20:2 CH2C12:MeOH:NH4OH) to give benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.
Name
benzyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.92 mL
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1([F:21])[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:7][CH2:6]1)=[N+]=[N-].O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[NH2:1][CH2:4][C:5]1([F:21])[CH2:6][CH2:7][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:9][CH2:10]1

Inputs

Step One
Name
benzyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate
Quantity
1.5 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)F
Step Two
Name
Quantity
0.92 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in HCl (1M)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O four times
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture was chromatographed on silica gel (CH2Cl2 to 80:20:2 CH2C12:MeOH:NH4OH)

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
NCC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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